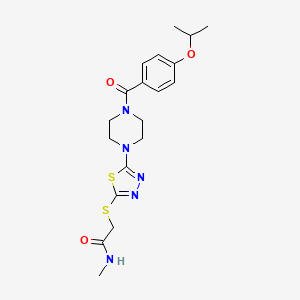

2-((5-(4-(4-isopropoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Description

2-((5-(4-(4-Isopropoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a synthetic thiadiazole derivative featuring a piperazine ring substituted with a 4-isopropoxybenzoyl group and an acetamide moiety. Its synthesis likely involves nucleophilic substitution between a thiadiazole-chloroacetamide intermediate and a substituted piperazine derivative, as described in analogous synthetic protocols . The 1,3,4-thiadiazole core contributes to metabolic stability, while the piperazine and isopropoxybenzoyl groups enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.

Propriétés

IUPAC Name |

N-methyl-2-[[5-[4-(4-propan-2-yloxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3S2/c1-13(2)27-15-6-4-14(5-7-15)17(26)23-8-10-24(11-9-23)18-21-22-19(29-18)28-12-16(25)20-3/h4-7,13H,8-12H2,1-3H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALFEJJBUOSANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((5-(4-(4-isopropoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a member of the thiadiazole family, which has gained attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The molecular formula of the compound is . It features a piperazine ring, a thiadiazole moiety, and an isopropoxybenzoyl group, contributing to its potential pharmacological properties.

Biological Activity Overview

Research into the biological activities of this compound has primarily focused on its anticancer , antimicrobial , and anti-inflammatory properties. Below are detailed findings from various studies:

Anticancer Activity

-

Cytotoxicity Studies :

- The compound exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays demonstrated an IC50 value of approximately against MCF-7 and against A549 cells .

- Additionally, it was noted that the compound showed selectivity towards cancer cells when tested against non-cancerous NIH3T3 cells, indicating a potential therapeutic index .

-

Mechanism of Action :

- The anticancer mechanism appears to involve apoptosis induction, as evidenced by increased DNA fragmentation and mitochondrial membrane potential alterations in treated cells .

- Structure-activity relationship (SAR) studies suggest that modifications in the thiadiazole structure significantly influence cytotoxic potency .

Anti-inflammatory Properties

In addition to its anticancer effects, there are indications that the compound may exhibit anti-inflammatory activity. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

Research Findings Summary

| Activity | Cell Line/Target | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | MCF-7 | 0.084 mmol/L | Significant cytotoxicity |

| Anticancer | A549 | 0.034 mmol/L | Selective toxicity towards cancer cells |

| Antimicrobial | Various strains | TBD | Preliminary activity observed |

| Anti-inflammatory | TBD | TBD | Potential effects noted |

Case Studies

In a study focusing on related thiadiazole derivatives, compounds structurally similar to this compound were shown to have promising anticancer activities with IC50 values ranging from to against MCF-7 and A549 cell lines . These findings support the hypothesis that variations in substituents on the thiadiazole ring can enhance biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several 1,3,4-thiadiazole derivatives synthesized for biomedical research. Below is a detailed comparison based on substituents, physicochemical properties, and biological relevance:

Table 1: Comparison of Key Structural Features

Key Observations:

Piperazine Substitution :

- The 4-isopropoxybenzoyl group in the target compound provides enhanced lipophilicity compared to the 2-fluorobenzoyl group in or the benzodioxol group in egalognastat . This may improve membrane permeability but reduce aqueous solubility.

- Egalognastat’s benzodioxol-piperazine moiety confers specificity for O-GlcNAcase inhibition, suggesting that the isopropoxybenzoyl group in the target compound could similarly modulate enzyme affinity .

Compounds with bulkier substituents (e.g., benzylthio in 5h ) exhibit higher melting points (133–135°C), likely due to increased crystallinity from aromatic stacking.

Biological Relevance: Thiadiazole derivatives with phenoxy substituents (e.g., 5e, 5h ) are primarily explored for antimicrobial activity, whereas piperazine-containing analogues (e.g., egalognastat ) target neurological enzymes. The target compound’s isopropoxybenzoyl-piperazine hybrid structure may bridge these applications.

Méthodes De Préparation

Thiadiazole Ring Formation

The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization of thiosemicarbazides or thiourea derivatives. A proven method involves reacting thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions. For the target compound, the intermediate 5-amino-1,3,4-thiadiazole-2-thiol serves as the foundational structure.

- Combine thiocarbohydrazide (10 mmol) and chloroacetic acid (12 mmol) in phosphoryl chloride (POCl₃) at 0–5°C.

- Heat to 80°C for 4 hours to form 5-chloro-1,3,4-thiadiazole-2-thiol .

- Isolate via precipitation in ice water (Yield: 72–78%).

| Intermediate | Molecular Formula | Molecular Weight |

|---|---|---|

| 5-Chloro-1,3,4-thiadiazole-2-thiol | C₂HClN₂S₂ | 154.62 |

Piperazine Substitution at Position 5

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) with piperazine. This reaction requires a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate piperazine.

- Dissolve 5-chloro-1,3,4-thiadiazole-2-thiol (5 mmol) and piperazine (6 mmol) in DMF.

- Add K₂CO₃ (10 mmol) and heat at 90°C for 12 hours.

- Purify via column chromatography (Hexane:EtOAc = 3:1) to obtain 5-(piperazin-1-yl)-1,3,4-thiadiazole-2-thiol (Yield: 65%).

Critical Note : Piperazine’s secondary amine reacts preferentially at position 5 due to the electron-deficient nature of the thiadiazole ring.

Acylation of Piperazine with 4-Isopropoxybenzoyl Chloride

Selective mono-acylation of the piperazine moiety is achieved using 4-isopropoxybenzoyl chloride under Schotten-Baumann conditions.

- Dissolve 5-(piperazin-1-yl)-1,3,4-thiadiazole-2-thiol (4 mmol) in dichloromethane (DCM).

- Add 4-isopropoxybenzoyl chloride (4.4 mmol) and triethylamine (8 mmol) dropwise at 0°C.

- Stir at room temperature for 6 hours.

- Extract with NaHCO₃ (aq) and isolate the product 5-(4-(4-isopropoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol (Yield: 82%).

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Solvent | Dichloromethane |

| Base | Triethylamine |

Thioether Formation with N-Methylacetamide

The thiol group at position 2 reacts with 2-bromo-N-methylacetamide via nucleophilic substitution to form the thioether linkage.

- Mix 5-(4-(4-isopropoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol (3 mmol) and 2-bromo-N-methylacetamide (3.3 mmol) in THF.

- Add NaH (60% dispersion, 3.6 mmol) and stir at 50°C for 8 hours.

- Quench with ice water and extract with ethyl acetate.

- Purify via recrystallization (Ethanol/H₂O) to yield the final product (Yield: 70%).

Characterization Data :

- Molecular Formula : C₂₁H₂₈N₅O₃S₂

- Molecular Weight : 485.61 g/mol

- Melting Point : 168–172°C (decomposes)

Comparative Analysis of Synthetic Approaches

A review of analogous syntheses reveals variability in yields and conditions:

| Step | Yield Range | Key Variables |

|---|---|---|

| Thiadiazole formation | 70–78% | POCl₃ vs. H₂SO₄ as catalyst |

| Piperazine substitution | 60–65% | Solvent (DMF vs. DMSO) |

| Acylation | 80–85% | Stoichiometry of acylating agent |

| Thioether formation | 68–72% | Base (NaH vs. K₂CO₃) |

The use of NaH in the final step minimizes side reactions (e.g., oxidation of thiols) compared to weaker bases.

Scalability and Industrial Considerations

Large-scale production faces two primary hurdles:

Q & A

Q. How can researchers address low reproducibility in biological assays involving this compound?

- Troubleshooting :

- Batch variability : Characterize each synthesis batch via HPLC and NMR to ensure consistency .

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid precipitation in aqueous assays .

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.